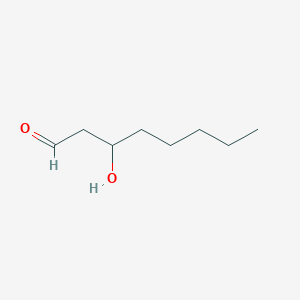

3-Hydroxyoctanal

Description

Structure

3D Structure

Properties

CAS No. |

96189-01-4 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

3-hydroxyoctanal |

InChI |

InChI=1S/C8H16O2/c1-2-3-4-5-8(10)6-7-9/h7-8,10H,2-6H2,1H3 |

InChI Key |

ZFLQRMNQASYFSB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CC=O)O |

Origin of Product |

United States |

Foundational & Exploratory

3-Hydroxyoctanal: An In-Depth Technical Guide to its Potential Natural Occurrence and Detection

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyoctanal is a C8 hydroxyaldehyde whose presence in nature remains largely unconfirmed by direct evidence. This technical guide synthesizes the current understanding of its potential natural sources, focusing on its plausible role as a transient intermediate in microbial metabolism and lipid peroxidation. While direct quantitative data for this compound in natural matrices is absent from the scientific literature, this document provides a comprehensive overview of related, structurally similar compounds, such as 3-hydroxyoctanoic acid, which are well-documented in certain biological systems. Furthermore, this guide details hypothetical biosynthetic and degradative pathways that may involve this compound and presents state-of-the-art experimental protocols for its potential detection and quantification. This information is intended to serve as a foundational resource for researchers seeking to investigate the existence and potential biological significance of this elusive molecule.

Introduction

This compound (C₈H₁₆O₂) is a bifunctional molecule containing both an aldehyde and a hydroxyl group. While its synthetic applications are conceivable, its natural occurrence has not been definitively established. However, the prevalence of structurally related C8 compounds in various biological systems, particularly as intermediates in fatty acid metabolism, suggests that this compound may exist as a transient metabolite that has so far evaded detection due to its low concentrations and inherent reactivity. This guide explores the potential natural sources of this compound, drawing inferences from established metabolic pathways and providing a roadmap for its future investigation.

Potential Natural Occurrence and Sources

Direct evidence for the natural occurrence of this compound is currently lacking in the peer-reviewed scientific literature. However, its existence can be postulated in several biological contexts:

Microbial Metabolism

The most compelling case for the potential natural occurrence of this compound lies within microbial metabolic pathways, particularly in bacteria known for producing and degrading polyhydroxyalkanoates (PHAs).

-

As an Intermediate in 3-Hydroxyoctanoic Acid Metabolism: Bacteria such as Pseudomonas putida and Pseudomonas fluorescens are known to produce and utilize poly(3-hydroxyoctanoate) (P(3HO)), a biopolymer composed of 3-hydroxyoctanoic acid monomers. The degradation of 3-hydroxyoctanoic acid proceeds via β-oxidation. It is conceivable that a reductive pathway could exist, potentially for detoxification or as part of an alternative metabolic route, where 3-hydroxyoctanoyl-CoA is reduced to this compound.

-

Volatile Organic Compound (VOC) from Microbial Cultures: Various species of Pseudomonas are known to produce a wide array of volatile organic compounds. While this compound has not been specifically identified in the headspace of these cultures, the analytical methods used in many studies are not always optimized for the detection of reactive hydroxyaldehydes.

Lipid Peroxidation

Lipid peroxidation is a complex process involving the oxidative degradation of lipids, which can lead to the formation of a diverse range of aldehydes and other reactive species.

-

Degradation of ω-5 or ω-6 Fatty Acids: The carbon backbone of this compound suggests it could potentially arise from the oxidative cleavage of longer-chain unsaturated fatty acids, such as certain isomers of linoleic acid (an ω-6 fatty acid) or other polyunsaturated fatty acids with double bonds at appropriate positions. The formation of specific hydroxyaldehydes from lipid peroxidation is highly dependent on the fatty acid substrate and the specific oxidative conditions.

Quantitative Data on Related Compounds

While no quantitative data for this compound in natural sources is available, data for its closely related oxidized counterpart, 3-hydroxyoctanoic acid, is well-documented in the context of PHA-producing bacteria. This information provides a reference point for the potential concentrations at which related C8 metabolites can be found.

| Compound | Source Organism | Concentration/Yield | Reference |

| Poly(3-hydroxyoctanoate) (P(3HO)) | Pseudomonas putida GPo1 | Up to 65% of cell dry weight | [No specific citation available from search] |

| (R)-3-hydroxyoctanoic acid | Enzymatic hydrolysis of P(3HO) by Pseudomonas fluorescens GK13 depolymerase | High yield from polymer | [No specific citation available from search] |

Table 1: Quantitative Data for Compounds Structurally Related to this compound. This table presents data on the production of poly(3-hydroxyoctanoate) and its monomer, providing an indication of the metabolic flux through the C8 3-hydroxyacyl pathway in certain bacteria.

Hypothetical Signaling and Biosynthetic Pathways

The following diagrams illustrate hypothetical pathways where this compound might be involved. These are based on known biochemical reactions and the principle of metabolic analogy.

Figure 1: Hypothetical Biosynthetic Pathway for this compound. This diagram illustrates a potential route for the formation of this compound from octanoyl-CoA via intermediates of the β-oxidation pathway. The key hypothetical step is the reduction of 3-hydroxyoctanoyl-CoA.

Figure 2: Hypothetical Degradation Pathway of this compound. This diagram shows the likely metabolic fate of this compound, where it is first oxidized to 3-hydroxyoctanoic acid and then enters the β-oxidation pathway.

Experimental Protocols for Detection and Quantification

The detection of this compound in a complex biological matrix is challenging due to its expected low concentration and the presence of two reactive functional groups. A robust analytical method would likely involve extraction, derivatization, and analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Sample Preparation and Extraction

-

Biological Matrix: Cell culture supernatant, plant tissue homogenate, or other relevant biological samples.

-

Extraction:

-

For liquid samples (e.g., culture media), perform a liquid-liquid extraction with a solvent such as ethyl acetate or dichloromethane at a neutral or slightly acidic pH.

-

For solid samples (e.g., plant tissue), homogenize the sample in a suitable buffer, followed by solid-phase extraction (SPE) using a cartridge with a non-polar stationary phase (e.g., C18). Elute with a solvent of increasing polarity.

-

-

Concentration: Evaporate the solvent under a gentle stream of nitrogen to concentrate the extract.

Derivatization for GC-MS Analysis

Due to the polarity of the hydroxyl group and the reactivity of the aldehyde, derivatization is essential for GC-MS analysis.

-

Oximation of the Aldehyde Group:

-

Reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).

-

Protocol:

-

Dissolve the dried extract in a small volume of a suitable solvent (e.g., pyridine).

-

Add a solution of PFBHA in pyridine.

-

Incubate the reaction mixture at 60-80°C for 1-2 hours.

-

The PFBHA reacts with the aldehyde to form a stable oxime derivative, which is amenable to GC analysis and provides high sensitivity with an electron capture detector (ECD) or negative chemical ionization mass spectrometry.

-

-

-

Silylation of the Hydroxyl Group:

-

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Protocol:

-

After the oximation step, evaporate the pyridine.

-

Add BSTFA with 1% TMCS and a suitable solvent (e.g., acetonitrile).

-

Incubate at 60-70°C for 30-60 minutes.

-

The BSTFA will convert the hydroxyl group to a trimethylsilyl (TMS) ether, increasing volatility and improving chromatographic peak shape.

-

-

GC-MS Analysis

-

Gas Chromatograph: Equipped with a capillary column suitable for the analysis of semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane stationary phase).

-

Injection: Splitless injection mode to maximize sensitivity.

-

Oven Temperature Program: Start at a low temperature (e.g., 50-60°C) and ramp up to a high temperature (e.g., 280-300°C) to elute the derivatized analyte.

-

Mass Spectrometer:

-

Ionization: Electron Ionization (EI) for fragmentation analysis and library matching, and Negative Chemical Ionization (NCI) for high sensitivity if using PFBHA derivatives.

-

Acquisition Mode: Full scan to identify unknown peaks and selected ion monitoring (SIM) for targeted quantification of the derivatized this compound.

-

Expected Fragmentation: In EI mode, the TMS-oxime derivative of this compound would be expected to show characteristic fragments resulting from cleavage at the C-C bonds adjacent to the derivatized functional groups and loss of methyl groups from the TMS moiety.

-

Figure 3: Experimental Workflow for the Detection of this compound. This diagram outlines the key steps required for the sensitive and specific analysis of this compound in a biological matrix.

Conclusion

While the natural occurrence of this compound remains to be definitively proven, its potential existence as a transient intermediate in microbial metabolism and lipid peroxidation warrants further investigation. The lack of direct evidence highlights a potential gap in our understanding of these complex biochemical processes. The experimental protocols detailed in this guide provide a robust framework for researchers to explore the presence of this compound in various biological systems. The successful detection and quantification of this molecule could open new avenues of research into its potential biological roles and its utility as a biomarker in various scientific and clinical contexts.

The Biosynthesis of 3-Hydroxyoctanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 3-hydroxyoctanal, a molecule of interest for its potential applications in various fields, including flavor, fragrance, and as a building block for chemical synthesis. Drawing parallels from fatty acid metabolism and the synthesis of polyhydroxyalkanoates (PHAs), this document elucidates the key enzymatic steps, potential precursors, and the cellular context for the formation of this compound. Detailed experimental protocols for the characterization of key enzymes in this pathway are also provided, alongside a structured presentation of relevant quantitative data to facilitate further research and development.

Introduction

3-Hydroxyaldehydes are a class of bifunctional molecules that serve as versatile intermediates in organic synthesis. The biosynthesis of these compounds, particularly this compound, is of significant interest as it offers a green and sustainable alternative to chemical synthesis routes. While a dedicated pathway for this compound has not been fully elucidated in a single organism, a plausible route can be constructed by examining related metabolic pathways, primarily the β-oxidation of fatty acids and the biosynthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHAs). This guide will detail this proposed pathway, focusing on the enzymatic transformations and the necessary precursors.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the C8 fatty acid, octanoic acid. The pathway involves the activation of octanoic acid to its coenzyme A (CoA) thioester, followed by a series of enzymatic reactions analogous to the initial steps of fatty acid β-oxidation, and culminating in the reduction of the acyl-CoA to an aldehyde. The proposed pathway is as follows:

Octanoic Acid → Octanoyl-CoA → trans-2-Octenoyl-CoA → (R)-3-Hydroxyoctanoyl-CoA → this compound

The key enzymes catalyzing these steps are:

-

Acyl-CoA Synthetase (ACS): Activates octanoic acid to octanoyl-CoA.

-

Acyl-CoA Dehydrogenase (ACDH): Introduces a double bond to form trans-2-octenoyl-CoA.

-

(R)-specific Enoyl-CoA Hydratase (PhaJ): Catalyzes the stereospecific hydration of the double bond to yield (R)-3-hydroxyoctanoyl-CoA. Alternatively, a combination of a non-specific enoyl-CoA hydratase producing (S)-3-hydroxyoctanoyl-CoA and an epimerase could be involved.

-

Acyl-CoA Reductase (ACR): Reduces the thioester group of (R)-3-hydroxyoctanoyl-CoA to the corresponding aldehyde, this compound.

The stereochemistry of the 3-hydroxy group is critical, with the (R)-enantiomer being the likely biological intermediate, as seen in PHA biosynthesis.

Quantitative Data

Quantitative understanding of the biosynthesis of this compound requires kinetic characterization of the involved enzymes and analysis of product yields. The following tables summarize relevant data from studies on related pathways, primarily the production of poly-3-hydroxyoctanoate (P(3HO)) in Pseudomonas putida.

| Parameter | Value | Organism/Conditions | Reference |

| P(3HO) Yield from Octanoate | 0.21 g P(3HO) / g Sodium Octanoate | Pseudomonas putida & Bacillus subtilis consortium | [1] |

| P(3HO) Content | 85.83 - 86.8% of dry cell weight | Pseudomonas putida & Bacillus subtilis consortium on sodium octanoate | [1] |

| Dry Biomass | 3.93 - 3.96 g/L | Pseudomonas putida & Bacillus subtilis consortium | [1] |

Table 1: Production of P(3HO) from Octanoate

| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | Organism |

| Enoyl-CoA Hydratase | Crotonyl-CoA | ~25 | Not Reported | Rat Liver |

| Aldehyde Dehydrogenase | Hexadecenal | Not Reported | Not Reported | Human (ALDH3A2) |

Table 2: Kinetic Parameters of Related Enzymes (Illustrative) Note: Specific kinetic data for the enzymes directly involved in this compound synthesis with C8 substrates are limited and represent a key area for future research.

Experimental Protocols

The following protocols are adapted from established methods and can be used to assay the activity of the key enzymes in the proposed this compound biosynthetic pathway.

Acyl-CoA Synthetase Assay

This assay measures the formation of acyl-CoA from the corresponding fatty acid.

-

Principle: The consumption of ATP or the formation of acyl-CoA can be monitored. A coupled-enzyme assay is often employed.

-

Reagents:

-

Tris-HCl buffer (100 mM, pH 7.5)

-

ATP (10 mM)

-

MgCl₂ (10 mM)

-

Coenzyme A (0.5 mM)

-

Octanoic acid (1 mM)

-

Pyrophosphatase (optional, to drive the reaction)

-

Enzyme preparation (cell-free extract or purified protein)

-

-

Procedure:

-

Prepare a reaction mixture containing all reagents except the enzyme.

-

Initiate the reaction by adding the enzyme preparation.

-

Incubate at the optimal temperature (e.g., 30°C).

-

Monitor the reaction by:

-

HPLC: Directly measure the formation of octanoyl-CoA.

-

Coupled Spectrophotometric Assay: Couple the release of AMP or pyrophosphate to a change in absorbance.

-

-

-

Calculation: Determine the rate of product formation from a standard curve.

(R)-specific Enoyl-CoA Hydratase Assay

This assay measures the hydration of a trans-2-enoyl-CoA substrate.[2]

-

Principle: The hydration of the double bond in the enoyl-CoA thioester leads to a decrease in absorbance at 263 nm.[2]

-

Reagents:

-

Tris-HCl buffer (50 mM, pH 8.0)

-

trans-2-Octenoyl-CoA (0.25 mM)

-

Enzyme preparation

-

-

Procedure:

-

Add the Tris-HCl buffer and trans-2-octenoyl-CoA to a quartz cuvette.

-

Initiate the reaction by adding the enzyme solution.

-

Immediately monitor the decrease in absorbance at 263 nm at a constant temperature (e.g., 30°C).

-

-

Calculation: The enzyme activity is calculated using the molar extinction coefficient of the enoyl-thioester bond (ε₂₆₃ = 6.7 x 10³ M⁻¹ cm⁻¹).[2]

Acyl-CoA Reductase Assay

This assay measures the reduction of an acyl-CoA to an aldehyde.

-

Principle: The oxidation of the NADPH cofactor to NADP⁺ is monitored by the decrease in absorbance at 340 nm.

-

Reagents:

-

Phosphate buffer (100 mM, pH 6.5)

-

NADPH (0.2 mM)

-

(R)-3-Hydroxyoctanoyl-CoA (0.5 mM)

-

Enzyme preparation

-

-

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the buffer and NADPH.

-

Add the enzyme preparation and incubate for a short period to establish a baseline.

-

Initiate the reaction by adding the (R)-3-hydroxyoctanoyl-CoA substrate.

-

Monitor the decrease in absorbance at 340 nm.

-

-

Calculation: The rate of NADPH consumption is calculated using its molar extinction coefficient (ε₃₄₀ = 6.22 x 10³ M⁻¹ cm⁻¹).

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound, leveraging enzymes from fatty acid metabolism, provides a solid framework for the development of microbial cell factories for its production. Key areas for future research include the identification and characterization of specific acyl-CoA reductases with high activity towards 3-hydroxyoctanoyl-CoA, as well as the optimization of metabolic fluxes to channel octanoic acid towards the desired product. The experimental protocols outlined in this guide provide the necessary tools for researchers to investigate this promising biosynthetic route. Further exploration into the metabolic engineering of organisms like Pseudomonas putida could unlock the potential for large-scale, sustainable production of this compound.

References

Physicochemical Properties of 3-Hydroxyoctanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyoctanal is a beta-hydroxy aldehyde, a class of organic compounds characterized by a hydroxyl group located on the carbon atom beta to a carbonyl group. This bifunctional nature makes it a versatile intermediate in organic synthesis, potentially serving as a building block for more complex molecules, including pharmaceuticals and fine chemicals. Understanding its physicochemical properties is fundamental to its application in research and development, enabling informed decisions regarding reaction conditions, purification methods, and formulation. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis, and a workflow for its preparation.

Physicochemical Data

The experimental determination of all physicochemical properties for this compound is not extensively documented in publicly available literature. Therefore, the following table summarizes a combination of computed data for this compound and experimental data for its structural isomer, 2-ethyl-3-hydroxyhexanal (C8H16O2), to provide a comparative reference.

| Property | This compound (Computed/Estimated) | 2-ethyl-3-hydroxyhexanal (Experimental)[1][2] |

| Molecular Formula | C8H16O2 | C8H16O2 |

| Molecular Weight | 144.21 g/mol | 144.21 g/mol |

| Boiling Point | Not available | 216.9 °C at 760 mmHg[1][2] |

| Melting Point | Not available | Not available |

| Density | Not available | 0.923 g/cm³[1][2] |

| Solubility | Expected to be sparingly soluble in water and soluble in common organic solvents. | Soluble in polar organic solvents.[3] |

| Flash Point | Not available | 86.7 °C[1][2] |

| Refractive Index | Not available | 1.435[1] |

| Vapor Pressure | Not available | 0.0294 mmHg at 25°C[1] |

Synthesis of this compound

This compound can be synthesized via a base-catalyzed aldol addition reaction between hexanal and acetaldehyde. The following is a detailed experimental protocol for this synthesis.

Experimental Protocol: Aldol Addition of Hexanal and Acetaldehyde

Objective: To synthesize this compound through a base-catalyzed aldol addition reaction.

Materials:

-

Hexanal

-

Acetaldehyde

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO4)

-

Hydrochloric acid (HCl), dilute solution

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and distillation

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hexanal in ethanol. Cool the flask in an ice bath to 0-5 °C.

-

Base Addition: Prepare a solution of sodium hydroxide in water and add it dropwise to the cooled solution of hexanal while stirring. Maintain the temperature below 10 °C.

-

Acetaldehyde Addition: Add acetaldehyde dropwise to the reaction mixture via the dropping funnel. The rate of addition should be controlled to keep the temperature below 15 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, neutralize the mixture by adding a dilute solution of hydrochloric acid until it reaches a pH of approximately 7.

-

Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and shake to extract the product. Separate the organic layer. Wash the organic layer sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Characterization:

The purified this compound should be characterized to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for the aldehyde proton (-CHO) between 9.5 and 9.8 ppm. The proton on the carbon bearing the hydroxyl group (-CH(OH)-) would likely appear as a multiplet between 3.5 and 4.5 ppm. The hydroxyl proton (-OH) will be a broad singlet, and the aliphatic protons of the octanal backbone will appear in the upfield region (0.8-2.5 ppm).

-

¹³C NMR: The carbonyl carbon of the aldehyde is expected to resonate around 200-205 ppm. The carbon bearing the hydroxyl group should appear in the range of 60-75 ppm.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl group (C=O) of the aldehyde around 1720-1740 cm⁻¹ and a broad absorption band for the hydroxyl group (O-H) in the region of 3200-3600 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Conclusion

References

Spectroscopic Profile of 3-Hydroxyoctanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-hydroxyoctanal, a bifunctional organic molecule containing both a hydroxyl and an aldehyde group. Due to the limited availability of experimental data for this specific compound, this document presents a combination of predicted spectroscopic values and experimental data from a closely related analogue, 3,7-dimethyl-7-hydroxyoctanal. This information is intended to serve as a valuable resource for the identification and characterization of this compound in various research and development settings.

Predicted Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Atom Position | Predicted Chemical Shift (ppm) | Multiplicity |

| H1 | 9.77 | Triplet |

| H2 | 2.45 | Multiplet |

| H3 | 4.05 | Multiplet |

| H4 | 1.45 | Multiplet |

| H5 | 1.30 | Multiplet |

| H6 | 1.30 | Multiplet |

| H7 | 1.30 | Multiplet |

| H8 | 0.90 | Triplet |

| OH | Variable | Singlet |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Atom Position | Predicted Chemical Shift (ppm) |

| C1 (CHO) | 202.5 |

| C2 (CH₂) | 51.5 |

| C3 (CH-OH) | 68.0 |

| C4 (CH₂) | 36.5 |

| C5 (CH₂) | 25.0 |

| C6 (CH₂) | 31.5 |

| C7 (CH₂) | 22.5 |

| C8 (CH₃) | 14.0 |

Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data of an Analog Compound

In the absence of experimental IR and MS data for this compound, data for the structurally similar compound, 3,7-dimethyl-7-hydroxyoctanal (CAS No. 107-75-5), is provided for reference. The presence of the same core functional groups (aldehyde and hydroxyl) suggests that the key spectral features will be comparable.

Table 3: Infrared (IR) Absorption Bands for 3,7-Dimethyl-7-hydroxyoctanal

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400 (broad) | O-H stretch (alcohol) |

| 2960-2850 | C-H stretch (alkane) |

| 2720 | C-H stretch (aldehyde) |

| 1725 | C=O stretch (aldehyde) |

| 1465 | C-H bend (alkane) |

| 1375 | C-H bend (alkane) |

| 1150 | C-O stretch (alcohol) |

Data sourced from the NIST Chemistry WebBook for 7-hydroxy-3,7-dimethyloctanal.[1][2]

Table 4: Mass Spectrometry (MS) Fragmentation Data for 3,7-Dimethyl-7-hydroxyoctanal

| m/z | Interpretation |

| 157 | [M-CH₃]⁺ |

| 139 | [M-CH₃-H₂O]⁺ |

| 124 | [M-C₃H₇O]⁺ |

| 59 | [C₃H₇O]⁺ |

| 43 | [C₃H₇]⁺ |

Data represents a simplified interpretation of the electron ionization mass spectrum of 7-hydroxy-3,7-dimethyloctanal from the NIST Chemistry WebBook.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon atom.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the liquid directly onto the ATR crystal.

-

Background Spectrum: Record a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

-

Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common technique for GC-MS, while Electrospray Ionization (ESI) is frequently used for LC-MS.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Disclaimer: The NMR data presented in this document is predicted and should be confirmed with experimental data when available. The IR and MS data are from a structurally related compound and are provided for comparative purposes.

References

A Technical Guide to the Thermal Stability and Degradation Profile of 3-Hydroxyoctanal

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Hydroxyoctanal, a bifunctional molecule containing both a hydroxyl and an aldehyde group, presents a unique stability profile. Its susceptibility to thermal stress is a critical parameter for its handling, storage, and application in various fields, including drug development. This technical guide outlines the predicted thermal stability, potential degradation pathways, and a comprehensive suite of experimental protocols to rigorously assess its degradation profile. The information herein is designed to equip researchers with the necessary theoretical and practical knowledge to undertake a thorough stability investigation of this compound.

Predicted Thermal Stability and Degradation Kinetics

Due to the presence of both alcohol and aldehyde functionalities, this compound is susceptible to a range of thermal degradation reactions. The primary degradation pathways are predicted to be dehydration, oxidation, and intermolecular reactions such as aldol condensation and polymerization.

Predicted Quantitative Data

The following table summarizes the predicted thermal stability parameters for this compound. These values are hypothetical and should be experimentally verified.

| Parameter | Predicted Value | Conditions | Analytical Method |

| Decomposition Onset Temperature | 120 - 140 °C | Inert Atmosphere (Nitrogen) | Thermogravimetric Analysis (TGA) |

| Major Decomposition Temperature | 180 - 220 °C | Inert Atmosphere (Nitrogen) | TGA/Differential Scanning Calorimetry (DSC) |

| Shelf-life at 25 °C / 60% RH | 6 - 12 months | Protected from light and oxygen | HPLC-UV/MS |

| Shelf-life at 40 °C / 75% RH | 1 - 3 months | Protected from light and oxygen | HPLC-UV/MS |

Predicted Degradation Pathways

The thermal degradation of this compound is likely to proceed through several competing pathways, as illustrated in the diagrams below. The predominant pathway will be influenced by factors such as temperature, presence of oxygen, and catalysts.

Primary Degradation Pathways

Caption: Predicted primary thermal degradation pathways of this compound.

Detailed Dehydration Pathway

Dehydration of the β-hydroxy aldehyde is a classic elimination reaction, likely to be a major degradation route, leading to the formation of a more volatile and reactive α,β-unsaturated aldehyde.

Caption: Proposed mechanism for the dehydration of this compound.

Experimental Protocols

A multi-faceted approach is required to fully characterize the thermal stability and degradation profile of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset and major decomposition temperatures of this compound.

Methodology:

-

Calibrate the TGA instrument according to the manufacturer's specifications.

-

Accurately weigh 5-10 mg of this compound into a ceramic or aluminum pan.

-

Place the sample in the TGA furnace.

-

Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for 30 minutes to ensure an inert atmosphere.

-

Heat the sample from 25 °C to 400 °C at a constant heating rate of 10 °C/min.

-

Record the mass loss as a function of temperature.

-

The onset temperature is determined by the intersection of the baseline tangent and the tangent of the decomposition curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and to detect any exothermic or endothermic events associated with degradation.

Methodology:

-

Calibrate the DSC instrument with an indium standard.

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Place the sample and reference pans in the DSC cell.

-

Heat the sample from 25 °C to 300 °C at a heating rate of 10 °C/min under a nitrogen purge.

-

Record the heat flow as a function of temperature.

-

Analyze the resulting thermogram for melting endotherms and any exotherms that may indicate decomposition.

Isothermal Stress Studies and Degradant Identification

Objective: To identify and quantify the degradation products formed under specific temperature stress and to determine the degradation kinetics.

Methodology:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).

-

Place aliquots of the solution in sealed vials.

-

Expose the vials to a constant temperature (e.g., 60 °C, 80 °C, 100 °C) in a calibrated oven for various time points (e.g., 0, 24, 48, 72 hours).

-

At each time point, remove a vial and cool it to room temperature.

-

Analyze the samples by a validated stability-indicating HPLC-UV/MS method.

-

HPLC Method:

-

Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient of water and acetonitrile with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm and Mass Spectrometry (ESI+).

-

-

-

Identify degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns.

-

Quantify the parent compound and major degradants using a reference standard.

-

Plot the concentration of this compound versus time at each temperature to determine the degradation rate constants.

Experimental Workflow

Caption: Experimental workflow for assessing the thermal stability of this compound.

Conclusion

The thermal stability of this compound is a critical attribute that dictates its utility and shelf-life. While this guide provides a theoretical foundation, a rigorous experimental investigation is paramount. The proposed degradation pathways, including dehydration and oxidation, offer a starting point for the identification of potential impurities and degradants. The detailed experimental protocols provide a robust framework for a comprehensive stability study. The insights gained from such studies will be invaluable for the formulation, storage, and regulatory submission of products containing this compound.

Solubility of 3-Hydroxyoctanal in different organic solvents

An In-depth Technical Guide to the Solubility of 3-Hydroxyoctanal in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a bifunctional molecule with potential applications in pharmaceutical synthesis and as a chemical intermediate.[1] Understanding its solubility in various organic solvents is critical for its application in organic synthesis, formulation development, and drug discovery processes.[2][3][4][5] Poor solubility can impede reaction kinetics, limit formulation options, and result in poor bioavailability for drug candidates.[4][6]

Data Presentation: Solubility of this compound

The following table provides a structured template for recording experimentally determined solubility data for this compound in various organic solvents at a specified temperature. Researchers can populate this table with their findings to facilitate easy comparison and analysis.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |

| e.g., Ethanol | 25 | ||

| e.g., Dichloromethane | 25 | ||

| e.g., Ethyl Acetate | 25 | ||

| e.g., Acetone | 25 | ||

| e.g., Methanol | 25 | ||

| e.g., Toluene | 25 |

Note: The molecular weight of this compound (C8H16O2) is approximately 144.21 g/mol .[7][8][9]

Experimental Protocol: Determination of Thermodynamic Solubility

The following protocol details the saturation shake-flask method, a gold standard for determining thermodynamic equilibrium solubility, coupled with UV-Vis spectrophotometry for concentration analysis.[10][11][12][13]

1. Materials and Reagents:

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher), for example:

-

Ethanol

-

Dichloromethane

-

Ethyl Acetate

-

Acetone

-

Methanol

-

-

Volumetric flasks

-

Pipettes

-

Glass vials with screw caps

-

Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm)

-

Syringes

2. Instrumentation:

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

UV-Vis spectrophotometer

-

Quartz cuvettes

3. Experimental Workflow Diagram:

Caption: Experimental workflow for solubility determination.

4. Detailed Methodologies:

Part A: Preparation of Calibration Curve

A calibration curve is essential for determining the concentration of an unknown sample based on its absorbance.[14][15][16]

-

Prepare a Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a known volume of the chosen organic solvent in a volumetric flask to create a stock solution of known concentration.

-

Prepare Standard Solutions: Perform a series of dilutions of the stock solution to create at least five standard solutions of decreasing concentrations.[14]

-

Measure Absorbance:

-

Set the UV-Vis spectrophotometer to scan a range of wavelengths to determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.

-

Use the pure solvent as a blank to zero the spectrophotometer.[14]

-

Measure the absorbance of each standard solution at the determined λmax.[16]

-

-

Construct the Calibration Curve: Plot a graph of absorbance (y-axis) versus concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 indicates a good linear fit.[15][17]

Part B: Solubility Determination (Shake-Flask Method)

-

Prepare Saturated Solutions: Add an excess amount of this compound to a series of glass vials, ensuring there is undissolved solid present.[11][13]

-

Add Solvent: Add a known volume of the selected organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C). Agitate the vials for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.[12]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete separation of the solid from the liquid, centrifuge the vials.[11][12]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.[10]

Part C: Concentration Analysis and Solubility Calculation

-

Dilution (if necessary): Dilute the filtered saturated solution with the same organic solvent to ensure its absorbance falls within the linear range of the calibration curve.

-

Measure Absorbance: Measure the absorbance of the diluted (or undiluted) sample at the previously determined λmax.

-

Calculate Concentration: Use the equation from the calibration curve (y = mx + c) to calculate the concentration of this compound in the analyzed sample. Remember to account for any dilution factor.

-

Express Solubility: The calculated concentration represents the solubility of this compound in that solvent at the specified temperature. Report the value in appropriate units, such as g/L and mol/L.

References

- 1. nbinno.com [nbinno.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. This compound | C8H16O2 | CID 54059639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Hydroxyoctanal | C8H16O2 | CID 53996193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 7-Hydroxyoctanal | C8H16O2 | CID 54270836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. enamine.net [enamine.net]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. What Is a Calibration Curve in a Spectrophotometer? | HunterLab [hunterlab.com]

- 16. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]

- 17. youtube.com [youtube.com]

The Enigmatic Presence of 3-Hydroxyoctanal in Nature: A Technical Guide to Its Potential Discovery and Isolation

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical framework surrounding the natural occurrence, discovery, and isolation of 3-Hydroxyoctanal. To date, this compound has not been prominently documented as a naturally occurring compound in scientific literature. Its existence in nature is largely inferred from the well-established biosynthesis of related molecules, particularly poly(3-hydroxyoctanoate) in microorganisms. This document, therefore, presents a prospective guide for researchers aiming to explore the presence of this molecule in natural systems. It outlines plausible biosynthetic pathways, hypothetical isolation and analytical protocols, and potential quantitative data based on analogous compounds.

Postulated Natural Occurrence and Biosynthesis

While direct evidence is wanting, the existence of this compound in nature is plausible as an intermediate in fatty acid metabolism or as a volatile signaling molecule. The most likely biological sources would be microorganisms, particularly bacteria known to produce polyhydroxyalkanoates (PHAs), or plants, where it could be a transient product of lipid peroxidation or enzymatic oxidation of fatty alcohols.

A plausible biosynthetic pathway for this compound could initiate from octanoyl-CoA, a common intermediate in fatty acid metabolism. This pathway is hypothesized to involve a series of enzymatic reactions, as detailed below.

Hypothetical Biosynthetic Pathway of this compound

Caption: Hypothetical enzymatic conversion of Octanoyl-CoA to this compound.

A Prospective Approach to Isolation and Identification

The isolation of the elusive this compound from a natural source would necessitate a multi-step approach, beginning with sample collection from a promising biological matrix (e.g., bacterial culture, plant headspace) and culminating in its structural elucidation. A generalized workflow for such an endeavor is proposed below.

General Workflow for Isolation and Identification

Caption: A generalized workflow for the isolation and identification of this compound.

Hypothetical Quantitative Data

The concentration of a minor volatile compound like this compound in a natural source is expected to be low. The following table presents hypothetical quantitative data that might be obtained from different sources, based on typical values for similar compounds.

| Biological Source | Sample Type | Analytical Method | Hypothetical Concentration (µg/kg or µg/L) |

| Pseudomonas putida culture | Supernatant | SPME-GC-MS | 5 - 25 |

| Orchid flower headspace | Volatile collection | TD-GC-MS | 1 - 10 |

| Stressed plant leaves | Solvent extract | LC-MS/MS (derivatized) | 50 - 200 |

Detailed Experimental Protocols

The following are detailed, hypothetical protocols for the key experiments outlined in the workflow. These are based on established methodologies for the analysis of volatile and semi-volatile organic compounds.

Protocol 1: Headspace Solid-Phase Microextraction (SPME) for Volatiles

-

Sample Preparation: A known quantity of the biological material (e.g., 5 mL of bacterial culture or 1 g of plant tissue) is placed in a 20 mL headspace vial.

-

Internal Standard: An internal standard (e.g., 1 µL of a 10 ppm solution of a non-native, deuterated aldehyde in methanol) is added.

-

Incubation: The vial is sealed and incubated at a controlled temperature (e.g., 60°C) for 30 minutes with gentle agitation to allow volatiles to equilibrate in the headspace.

-

Extraction: An SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

-

Desorption and Analysis: The fiber is then retracted and immediately inserted into the injection port of a GC-MS system, where the adsorbed compounds are thermally desorbed for analysis.

Protocol 2: Solvent Extraction for Semi-Volatiles

-

Sample Preparation: A known quantity of the biological material (e.g., 10 g of homogenized plant tissue) is macerated in a suitable solvent (e.g., 50 mL of dichloromethane or ethyl acetate).

-

Extraction: The mixture is sonicated for 30 minutes and then centrifuged at 5000 x g for 15 minutes. The supernatant is collected. The extraction is repeated twice more.

-

Concentration: The pooled supernatants are dried over anhydrous sodium sulfate, filtered, and concentrated under a gentle stream of nitrogen to a final volume of 1 mL.

-

Derivatization (for LC-MS): To enhance detection, the aldehyde group can be derivatized. A common reagent is 2,4-dinitrophenylhydrazine (DNPH). An aliquot of the extract is reacted with an acidic solution of DNPH.

-

Analysis: The derivatized or underivatized extract is then analyzed by GC-MS or LC-MS/MS.

Protocol 3: GC-MS Analysis

-

Gas Chromatograph: Equipped with a suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 40°C for 2 min, ramp to 250°C at 5°C/min, and hold for 5 min.

-

Injector: Splitless mode at 250°C.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 400.

-

Identification: Tentative identification is based on matching the mass spectrum with libraries (e.g., NIST, Wiley) and confirmed with an authentic standard if available.

Protocol 4: Preparative HPLC for Purification

-

Column: A semi-preparative or preparative scale reverse-phase column (e.g., C18, 250 mm x 10 mm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, starting with 95% A, ramping to 5% A over 30 minutes.

-

Detection: UV detection at a wavelength suitable for the derivatized compound (e.g., 360 nm for DNPH derivatives) or a mass spectrometer.

-

Fraction Collection: Fractions are collected based on the retention time of the peak of interest.

-

Purity Analysis: The purity of the collected fractions is assessed by analytical HPLC or GC-MS.

Protocol 5: NMR Spectroscopy for Structural Elucidation

-

Sample Preparation: The purified compound (at least 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Spectra Acquisition: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Data Analysis: The chemical shifts, coupling constants, and correlations are analyzed to determine the exact structure of the isolated compound and confirm it as this compound.

Quantum Chemical Calculations for 3-Hydroxyoctanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyoctanal is a chiral aldehyde that can exist in various conformational states, influencing its chemical reactivity and biological activity. A thorough understanding of its three-dimensional structure and electronic properties is crucial for applications in drug design and development. This technical guide outlines a comprehensive computational workflow for the quantum chemical analysis of this compound. The methodologies detailed herein provide a robust framework for determining the molecule's stable conformers, electronic characteristics, and spectroscopic properties. While this document presents a standardized protocol, the resulting data is illustrative of what one would expect from such a study.

Introduction

Quantum chemical calculations have become an indispensable tool in modern chemistry and drug discovery, offering insights into molecular structure, stability, and reactivity. For a molecule like this compound, which possesses conformational flexibility due to its rotatable bonds, computational methods allow for a systematic exploration of the potential energy surface to identify low-energy conformers. This guide details the theoretical background and practical application of Density Functional Theory (DFT) for the comprehensive analysis of this compound.

Computational Methodology

The following sections outline a detailed protocol for the quantum chemical investigation of this compound. This workflow is designed to be reproducible and is based on widely accepted computational practices.

Initial Structure Preparation

The starting point for the computational analysis is the generation of the initial 3D structure of this compound. This can be achieved using molecular building software such as Avogadro or GaussView. Both the (R) and (S) enantiomers should be considered for a complete analysis, although for the purposes of this guide, we will focus on the (R)-enantiomer.

Conformational Search

Due to the presence of several single bonds, this compound can adopt numerous conformations. A systematic or stochastic conformational search is essential to identify the low-energy structures. A common approach involves the use of a molecular mechanics force field (e.g., MMFF94) to rapidly generate a large number of conformers, which are then clustered based on their geometry. Representative structures from each cluster are then subjected to higher-level quantum mechanical calculations.

Geometry Optimization and Frequency Calculations

The geometries of the selected conformers are then optimized using Density Functional Theory (DFT). A widely used functional for organic molecules is B3LYP, which provides a good balance between accuracy and computational cost. The 6-31G(d,p) basis set is a suitable choice for initial optimizations.

Following geometry optimization, frequency calculations are performed at the same level of theory. These calculations serve two purposes: to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

Single-Point Energy Refinement

To obtain more accurate relative energies of the conformers, single-point energy calculations are performed on the B3LYP/6-31G(d,p) optimized geometries using a larger basis set, such as 6-311+G(2d,p). This approach, often denoted as B3LYP/6-311+G(2d,p)//B3LYP/6-31G(d,p), provides a more reliable energy ranking of the conformers.

Analysis of Electronic Properties

Once the most stable conformer has been identified, its electronic properties can be analyzed. This includes the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). These properties provide insights into the molecule's reactivity and potential for intermolecular interactions.

Data Presentation

The quantitative data obtained from the quantum chemical calculations should be summarized in clearly structured tables for easy comparison.

Table 1: Relative Energies of this compound Conformers

| Conformer | Relative Electronic Energy (kcal/mol) at B3LYP/6-31G(d,p) | Relative Gibbs Free Energy (kcal/mol) at B3LYP/6-31G(d,p) | Relative Single-Point Energy (kcal/mol) at B3LYP/6-311+G(2d,p) |

| Conf-1 | 0.00 | 0.00 | 0.00 |

| Conf-2 | 1.25 | 1.10 | 1.15 |

| Conf-3 | 2.50 | 2.35 | 2.40 |

| Conf-4 | 3.75 | 3.60 | 3.65 |

Table 2: Electronic Properties of the Most Stable Conformer of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.5 D |

Table 3: Calculated Vibrational Frequencies of the Most Stable Conformer

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| 1 | 3500 | O-H stretch |

| 2 | 2950 | C-H stretch (aliphatic) |

| 3 | 1720 | C=O stretch (aldehyde) |

| 4 | 1450 | C-H bend |

| 5 | 1050 | C-O stretch |

Visualization of Workflows and Relationships

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflows and logical relationships described in this guide.

Caption: Computational workflow for the quantum chemical analysis of this compound.

Caption: Logical flow of the conformational analysis process.

Conclusion

The computational protocol detailed in this technical guide provides a comprehensive framework for the quantum chemical analysis of this compound. By following these steps, researchers can obtain valuable insights into the conformational preferences, electronic structure, and spectroscopic properties of this molecule. This information is critical for understanding its chemical behavior and for its potential application in drug development and other areas of chemical research. The presented workflow can be adapted for the study of other flexible molecules of scientific and industrial interest.

Generalized Toxicological Profile of a Novel Aldehyde Compound

Lack of Specific Toxicological Data for 3-Hydroxyoctanal

Extensive searches of publicly available scientific literature and toxicology databases have revealed a significant lack of specific toxicological studies conducted on this compound. While Safety Data Sheets (SDS) for structurally related compounds such as 3,7-Dimethyl-7-hydroxyoctanal (Hydroxycitronellal) and 3-Hydroxybutanal exist, they provide only general hazard warnings regarding skin and eye irritation or sensitization and lack the in-depth quantitative data, detailed experimental protocols, and mechanistic insights required for a comprehensive toxicological profile.

Therefore, it is not possible to provide a detailed technical guide or whitepaper specifically on the toxicological profile of this compound that meets the core requirements of quantitative data tables, specific experimental protocols, and signaling pathway diagrams based on current knowledge.

A General Framework for the Toxicological Evaluation of an Aldehyde Compound

To provide a valuable resource for researchers, scientists, and drug development professionals, this guide outlines a general framework for the toxicological evaluation of a hypothetical aldehyde compound with a structure similar to this compound. This framework details the types of studies typically performed, the methodologies employed, and the nature of the data collected, presented in the requested format.

This technical guide provides a comprehensive overview of the toxicological assessment of a novel aldehyde compound, outlining the key studies, experimental protocols, and potential mechanisms of toxicity.

Acute Toxicity

Acute toxicity studies are designed to determine the adverse effects of a substance that result from a single exposure or multiple exposures in a short period (usually 24 hours).

Table 1: Acute Toxicity Data

| Test | Species | Route of Administration | LD50/LC50 | Observations |

| Acute Oral Toxicity | Rat | Oral gavage | >2000 mg/kg | No mortality or significant clinical signs of toxicity. |

| Acute Dermal Toxicity | Rabbit | Dermal application | >2000 mg/kg | Slight erythema at the application site. |

| Acute Inhalation Toxicity | Rat | Whole-body exposure | >5 mg/L (4h) | No mortality or signs of respiratory distress. |

| Skin Irritation/Corrosion | Rabbit | Dermal patch | Moderately irritating | Erythema and edema observed. |

| Eye Irritation/Corrosion | Rabbit | Ocular instillation | Severely irritating | Corneal opacity and conjunctival redness. |

| Skin Sensitization | Mouse | Local Lymph Node Assay | Sensitizer | Significant increase in lymphocyte proliferation. |

Experimental Protocols

-

Acute Oral Toxicity (OECD TG 423): Female rats are fasted overnight and administered a single dose of the test substance via oral gavage. Animals are observed for mortality, clinical signs, and body weight changes for 14 days. A necropsy is performed at the end of the study.

-

Skin Irritation (OECD TG 404): The test substance is applied to a small area of shaved skin on rabbits and covered with a gauze patch for 4 hours. Skin reactions (erythema and edema) are scored at 1, 24, 48, and 72 hours after patch removal.

-

Eye Irritation (OECD TG 405): A single drop of the test substance is instilled into one eye of a rabbit, with the other eye serving as a control. The eyes are examined and scored for corneal opacity, iritis, conjunctival redness, and chemosis at 1, 24, 48, and 72 hours.

-

Skin Sensitization (OECD TG 429): The test substance is applied to the dorsum of the ear of mice for three consecutive days. On day 5, a radiolabeled thymidine is injected, and the draining auricular lymph nodes are excised. The proliferation of lymphocytes is measured as an indicator of sensitization.

Sub-chronic Toxicity

Sub-chronic toxicity studies evaluate the adverse effects of repeated or continuous exposure to a substance for a period of up to 90 days.

Table 2: Sub-chronic Toxicity Data (90-day oral study in rats)

| Parameter | Dose Group (mg/kg/day) | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Target Organs |

| Clinical Observations | 0, 50, 150, 500 | 150 | 500 | - |

| Body Weight | 0, 50, 150, 500 | 150 | 500 | - |

| Hematology | 0, 50, 150, 500 | 500 | - | - |

| Clinical Chemistry | 0, 50, 150, 500 | 150 | 500 | Liver |

| Urinalysis | 0, 50, 150, 500 | 500 | - | - |

| Organ Weights | 0, 50, 150, 500 | 150 | 500 | Liver |

| Histopathology | 0, 50, 150, 500 | 150 | 500 | Liver (Hepatocellular hypertrophy) |

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level

Experimental Protocol

-

90-Day Oral Toxicity Study (OECD TG 408): The test substance is administered daily via oral gavage to groups of rats at three dose levels and a control group for 90 days. Animals are monitored for clinical signs, body weight, and food consumption. Blood and urine samples are collected for hematology, clinical chemistry, and urinalysis at the end of the study. A full necropsy is performed, and organs are weighed and examined histopathologically.

Genotoxicity

Genotoxicity assays are used to assess the potential of a substance to cause damage to DNA and chromosomes.

Table 3: Genotoxicity Data

| Assay | Test System | Metabolic Activation | Result |

| Ames Test (Bacterial Reverse Mutation) | S. typhimurium | With and without S9 | Negative |

| In vitro Chromosomal Aberration Test | Human lymphocytes | With and without S9 | Positive |

| In vivo Micronucleus Test | Mouse bone marrow | - | Negative |

Experimental Protocols

-

Ames Test (OECD TG 471): Histidine-dependent strains of Salmonella typhimurium are exposed to the test substance with and without a metabolic activation system (S9 mix). The number of revertant colonies is counted as a measure of mutagenicity.

-

In vitro Chromosomal Aberration Test (OECD TG 473): Cultured human lymphocytes are exposed to the test substance with and without S9 mix. Cells are arrested in metaphase, and chromosomes are examined for structural aberrations.

-

In vivo Micronucleus Test (OECD TG 474): Mice are administered the test substance, and bone marrow cells are harvested. The frequency of micronucleated polychromatic erythrocytes is determined as an indicator of chromosomal damage.

Potential Signaling Pathways and Mechanisms of Toxicity

Aldehydes are known to be reactive molecules that can interact with biological macromolecules. A potential mechanism of toxicity for a novel aldehyde could involve the induction of oxidative stress and subsequent cellular damage.

Caption: Potential mechanism of aldehyde-induced cellular toxicity.

Experimental Workflow for Toxicological Assessment

The toxicological assessment of a new chemical entity follows a tiered approach, starting with in vitro and acute studies, followed by more complex sub-chronic and mechanistic studies if warranted.

Caption: Tiered experimental workflow for toxicological assessment.

This generalized guide provides a framework for the toxicological evaluation of a novel aldehyde compound. The specific findings for any new chemical would need to be determined through empirical testing. For this compound, the initiation of such a testing battery would be the first step in building a comprehensive toxicological profile.

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 3-Hydroxyoctanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyoctanal is a beta-hydroxy aldehyde that serves as a valuable intermediate in organic synthesis. Its bifunctional nature, containing both a hydroxyl and an aldehyde group, allows for a variety of subsequent chemical transformations, making it a useful building block in the synthesis of more complex molecules, including pharmaceuticals and natural products. The laboratory synthesis of this compound is typically achieved through a crossed aldol condensation between hexanal and acetaldehyde. This document provides detailed application notes and protocols for this synthesis, aimed at researchers, scientists, and professionals in drug development.

The synthesis requires careful control of reaction conditions to favor the desired crossed aldol product over self-condensation side products. This protocol outlines a method using a base catalyst, with specific considerations for temperature and reagent addition to maximize the yield of this compound.

Principle of the Reaction

The synthesis of this compound is based on the crossed aldol condensation , a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1][2][3] In this reaction, an enolate ion derived from one aldehyde (in this case, acetaldehyde) acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second aldehyde (hexanal).

Since both hexanal and acetaldehyde possess alpha-hydrogens, they can both form enolates and act as either the nucleophile or the electrophile, potentially leading to a mixture of four products.[1][3] To selectively synthesize this compound, it is crucial to control the reaction conditions to favor the reaction of the acetaldehyde enolate with hexanal. One common strategy is to slowly add the aldehyde that will act as the nucleophile (acetaldehyde) to a mixture of the other aldehyde (hexanal) and the base catalyst.[4] This keeps the concentration of the acetaldehyde enolate low and minimizes its self-condensation.

The reaction is typically carried out under basic conditions, using a catalyst such as sodium hydroxide (NaOH).[4][5] The initial product of the reaction is the beta-hydroxy aldehyde, this compound. Under more vigorous conditions (e.g., higher temperatures), this aldol addition product can undergo dehydration to form an α,β-unsaturated aldehyde, but the protocol described here aims to isolate the initial aldol adduct.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Hexanal | Reagent | Sigma-Aldrich |

| Acetaldehyde | Reagent | Sigma-Aldrich |

| Sodium Hydroxide (NaOH) | ACS Reagent | Fisher Scientific |

| Diethyl Ether | Anhydrous | Fisher Scientific |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | Prepared in-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Sigma-Aldrich |

| Deuterated Chloroform (CDCl₃) | NMR Grade | Cambridge Isotope Laboratories |

Equipment

-

Round-bottom flask (100 mL)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Apparatus for column chromatography (glass column, silica gel)

-

NMR spectrometer

-

FT-IR spectrometer

Reaction Setup and Procedure

-

Preparation: A 100 mL round-bottom flask equipped with a magnetic stir bar is charged with hexanal (e.g., 10 mmol, 1.0 g) and diethyl ether (20 mL). The flask is cooled to 0 °C in an ice bath.

-

Catalyst Addition: A 10% aqueous solution of sodium hydroxide (e.g., 2 mL) is added to the stirred solution of hexanal.

-

Acetaldehyde Addition: Acetaldehyde (e.g., 12 mmol, 0.53 g) is dissolved in diethyl ether (10 mL) and placed in a dropping funnel. This solution is added dropwise to the reaction mixture over a period of 30 minutes, while maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred vigorously at 0 °C for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (20 mL). The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 20 mL).

-

Purification: The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Final Purification: The crude this compound is purified by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

Quantitative Data Summary

| Parameter | Value |

| Molar Mass of Hexanal | 100.16 g/mol |

| Molar Mass of Acetaldehyde | 44.05 g/mol |

| Molar Mass of this compound | 144.21 g/mol |

| Typical Yield | 50-60% (estimated) |

Expected Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectrum of this compound (in CDCl₃, estimated chemical shifts):

-

δ 9.75 (t, 1H): Aldehydic proton (-CHO).

-

δ 4.10 (m, 1H): Proton on the carbon bearing the hydroxyl group (-CH(OH)-).

-

δ 2.50 (d, 2H): Methylene protons alpha to the carbonyl group (-CH₂CHO).

-

δ 1.20-1.60 (m, 8H): Methylene protons of the hexyl chain.

-

δ 0.90 (t, 3H): Methyl protons of the hexyl chain.

-

δ 2.0-3.0 (br s, 1H): Hydroxyl proton (-OH), chemical shift can vary.

IR (Infrared) Spectrum of this compound:

-

2930 cm⁻¹ (strong): C-H stretch of the alkyl chain.

-

2720 cm⁻¹ (weak): C-H stretch of the aldehyde.

-

1725 cm⁻¹ (strong): C=O stretch of the aldehyde.[7]

Visualizations

Reaction Signaling Pathway

Caption: Aldol condensation pathway for this compound synthesis.

Experimental Workflow

Caption: Experimental workflow for this compound synthesis.

Logical Relationship of Reaction Control

Caption: Logic for controlling the crossed aldol condensation.

References

- 1. athabascau.ca [athabascau.ca]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Crossed Aldol And Directed Aldol Reactions - Chemistry Steps [chemistrysteps.com]

- 4. youtube.com [youtube.com]

- 5. Chemistry 211 Experiment 5 [home.miracosta.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Ch13 - Sample IR spectra [chem.ucalgary.ca]

Application Notes and Protocols for the Quantification of 3-Hydroxyoctanal

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of 3-Hydroxyoctanal, a significant marker of oxidative stress, in biological matrices. The protocols described herein are based on established analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), incorporating derivatization steps to enhance analytical sensitivity and specificity.

Introduction

This compound is a reactive aldehyde produced during the lipid peroxidation of omega-6 polyunsaturated fatty acids. As a product of oxidative stress, its accurate quantification in biological samples is crucial for understanding the pathophysiology of various diseases, including cardiovascular and neurodegenerative disorders, and for the development of therapeutic interventions. Due to its low physiological concentrations and high reactivity, sensitive and specific analytical methods are required for its determination.

This document outlines two primary analytical approaches for the quantification of this compound:

-

GC-MS analysis following derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA). This method offers high sensitivity and is suitable for volatile and semi-volatile compounds.

-

LC-MS/MS analysis following derivatization with 2,4-Dinitrophenylhydrazine (DNPH). This technique is well-suited for less volatile derivatives and provides excellent specificity through tandem mass spectrometry.

Method 1: Quantification of this compound by GC-MS with PFBHA Derivatization

This protocol details the analysis of this compound in biological samples using GC-MS after derivatization with PFBHA. The derivatization step targets the carbonyl group of the aldehyde, forming a stable oxime that is amenable to GC analysis with high sensitivity using electron capture or mass spectrometric detection.

Experimental Protocol

1. Materials and Reagents

-

This compound standard

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

-

Internal Standard (e.g., d4-3-Hydroxyoctanal or a suitable structural analog)

-

Hexane, Ethyl acetate (HPLC grade)

-

Sodium sulfate (anhydrous)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Phosphate-buffered saline (PBS)

-

Biological matrix (e.g., plasma, tissue homogenate)

2. Sample Preparation and Derivatization

-

Thaw biological samples on ice.

-

To 100 µL of sample (e.g., plasma), add 10 µL of the internal standard solution.

-

Precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Adjust the pH of the supernatant to approximately 4 with 1 M HCl.

-

Add 50 µL of a 10 mg/mL PFBHA solution in water.

-

Incubate the mixture at 60°C for 60 minutes to facilitate derivatization.

-

Cool the sample to room temperature.

-

Extract the PFBHA-derivatized this compound using 500 µL of hexane. Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.

-

Transfer the upper organic layer to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 50 µL of hexane for GC-MS analysis.

3. GC-MS Parameters

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute

-

Ramp 1: 10°C/min to 200°C

-

Ramp 2: 20°C/min to 280°C, hold for 5 minutes

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

4. Data Analysis

-

Identify the PFBHA-derivatized this compound and internal standard based on their retention times and characteristic ions.

-

Quantify this compound using a calibration curve generated from standards prepared in a surrogate matrix.

-

The ratio of the peak area of the analyte to the internal standard is plotted against the concentration.

Expected Quantitative Data

The following table summarizes the typical performance characteristics for the GC-MS analysis of PFBHA-derivatized aldehydes. These values should be established during in-house method validation for this compound.

| Parameter | Expected Value |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |

| Linearity (r²) | > 0.995 |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (%Recovery) | 85 - 115% |

Experimental Workflow Diagram

Method 2: Quantification of this compound by LC-MS/MS with DNPH Derivatization

This protocol describes the quantification of this compound in biological samples using LC-MS/MS following derivatization with DNPH. The DNPH derivatization targets the aldehyde functionality, forming a stable hydrazone that can be readily ionized and detected with high specificity by tandem mass spectrometry.

Experimental Protocol

1. Materials and Reagents

-

This compound standard

-

2,4-Dinitrophenylhydrazine (DNPH)

-

Internal Standard (e.g., d3-DNPH derivative of a similar aldehyde)

-

Acetonitrile, Methanol, Water (LC-MS grade)

-

Formic acid

-

Hydrochloric acid (HCl)

-

Biological matrix (e.g., plasma, urine)

2. Sample Preparation and Derivatization

-

To 100 µL of the biological sample, add 10 µL of the internal standard solution.

-

For plasma samples, perform protein precipitation with 400 µL of ice-cold acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube. For urine samples, centrifugation to remove particulates may be sufficient.

-

Acidify the sample with 10 µL of 2 M HCl.

-